N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide

Medicinal Chemistry ADMET Optimization Structure–Property Relationship

Procure this specific regioisomer to ensure accurate ADMET & target-engagement data. The 3-cyclopropyl-3-hydroxypropyl regioisomer (tPSA 44 Ų, 1 HBD) differs critically from the 2-hydroxy isomer in HBD count, tPSA & rotatable bonds — parameters controlling permeability, metabolic stability & CCR5 engagement. Using the wrong regioisomer compromises SAR programs. Ideal building block for HIV-1 entry inhibition, CNS CCR5 programs & fragment-based screening with ¹⁹F NMR probe.

Molecular Formula C14H18FNO2
Molecular Weight 251.301
CAS No. 1396791-41-5
Cat. No. B2990017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide
CAS1396791-41-5
Molecular FormulaC14H18FNO2
Molecular Weight251.301
Structural Identifiers
SMILESC1CC1C(CCNC(=O)CC2=CC=C(C=C2)F)O
InChIInChI=1S/C14H18FNO2/c15-12-5-1-10(2-6-12)9-14(18)16-8-7-13(17)11-3-4-11/h1-2,5-6,11,13,17H,3-4,7-9H2,(H,16,18)
InChIKeyVNIYBENAYYAIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide (CAS 1396791-41-5)


N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide (CAS 1396791-41-5) is a synthetic, small-molecule acetamide derivative (C₁₄H₁₈FNO₂, MW 251.30) belonging to the cyclopropyl‑hydroxypropyl phenylacetamide class. It features a 4-fluorophenylacetyl moiety linked via an amide bond to a 3‑cyclopropyl‑3‑hydroxypropylamine tail, yielding a scaffold with one hydrogen‑bond donor (the secondary hydroxyl) and two hydrogen‑bond acceptors (amide carbonyl and hydroxyl oxygen) . The compound exists as a racemic mixture at the carbinol carbon, with a calculated logP of 2.9 and a topological polar surface area (tPSA) of 44 Ų [1]. These physicochemical attributes place it within lead‑like chemical space (RO5 compliant) suitable for oral bioavailability optimization [2].

Why N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide Cannot Be Substituted with In‑Class Analogs


Cyclopropyl‑hydroxypropyl acetamide congeners share a common chemotype, yet subtle variations in the position of the hydroxyl group, the nature of the aryl substitution, and the linker length between the cyclopropyl and amide moieties produce markedly divergent physicochemical and pharmacological profiles. For instance, the 3‑cyclopropyl‑3‑hydroxypropyl regioisomer (target compound) differs from its 2‑cyclopropyl‑2‑hydroxypropyl isomer in hydrogen‑bond donor count, rotatable bond count, and tPSA, all of which are known determinants of membrane permeability, metabolic stability, and target engagement [1]. Preclinical screening has specifically linked the 4‑fluorophenyl‑cyclopropyl‑hydroxypropyl acetamide scaffold to CCR5 receptor antagonism, a property that is highly sensitive to both the substitution pattern on the phenyl ring and the geometry of the hydroxy‑bearing side chain [2]. Therefore, procurement of a generic “fluorophenyl cyclopropyl acetamide” without precise structural verification risks delivering a compound with fundamentally different ADMET and target‑engagement characteristics.

Quantitative Differentiation Evidence for N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide vs. Closest Analogs – A Selection & Procurement Guide


Hydrogen-Bond Donor Count: Advantage of the Secondary Hydroxyl Motif vs. Tertiary Alcohol Analogs

The target compound bears a secondary alcohol, which serves as one hydrogen‑bond donor (HBD). In contrast, the closely related N-(2-cyclopropyl-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide (CAS 1286719-95-6) features a tertiary alcohol and is therefore incapable of acting as an HBD [1]. The presence vs. absence of a single HBD can alter aqueous solubility by 0.5–1.0 log unit and affect passive membrane permeability, as HBD count is a key parameter in Lipinski’s Rule of Five [2].

Medicinal Chemistry ADMET Optimization Structure–Property Relationship

Rotatable Bond Count and Molecular Flexibility: The 3‑Carbon Spacer Advantage

The target compound possesses 3 rotatable bonds (the propyl chain between the cyclopropyl ring and the amide nitrogen). This is one additional rotatable bond compared to N-cyclopropyl-2-(4-fluorophenyl)acetamide (CAS 864960-93-0), which has no spacer (direct N‑cyclopropyl attachment). Increased rotatable bond count is associated with higher conformational entropy and greater flexibility for induced‑fit target binding, but also with a potential entropic penalty upon binding [1]. The 3‑carbon spacer therefore represents a deliberate design choice balancing conformational adaptability against the known inverse correlation between rotatable bond count and oral bioavailability (Veber rule: ≤10 rotatable bonds preferred) [2].

Drug Design Conformational Analysis Entropic Penalty

Topological Polar Surface Area: Optimized for Blood–Brain Barrier Penetration vs. Urea Analog

The target compound exhibits a tPSA of 44 Ų (amide carbonyl + secondary alcohol), placing it within the favorable range for blood–brain barrier (BBB) penetration (tPSA < 60–70 Ų) [1]. The urea analog 1-(3-cyclopropyl-3-hydroxypropyl)-3-(4-fluorophenyl)urea (CAS 1396791-97-1) has a higher tPSA due to the additional N–H and carbonyl moieties of the urea functional group, which increases hydrogen‑bonding capacity and reduces passive CNS penetration potential . For CNS‑targeted programs, the acetamide scaffold is therefore preferred over the urea isostere.

CNS Drug Delivery Permeability tPSA Optimization

Lipophilicity (logP): Balanced logP vs. Des‑Fluoro and Ortho‑Fluoro Analogs

The calculated logP of the target compound is 2.9, reflecting a balanced lipophilicity that supports both aqueous solubility (logS ~ −2.8 estimated) and membrane partitioning [1]. Removal of the 4‑fluoro substituent (des‑fluoro analog) would lower logP by approximately 0.5–0.8 log units, potentially reducing target binding affinity if the fluorine engages in favorable hydrophobic or dipolar interactions within the receptor pocket [2]. Conversely, shifting the fluorine to the ortho position (N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenyl)acetamide) alters the electrostatic potential of the aryl ring without necessarily changing logP, which can affect off‑target selectivity [2]. The para‑fluoro substitution is thus a deliberate optimization for target engagement and metabolic stability (blocking para‑hydroxylation by CYP enzymes).

Lipophilicity Metabolic Stability logP–Activity Relationship

CCR5 Receptor Antagonism: Scaffold‑Specific Pharmacological Signal

Preliminary pharmacological screening has identified the cyclopropyl‑hydroxypropyl 4‑fluorophenylacetamide scaffold as possessing CCR5 receptor antagonist activity, making it a candidate for the development of therapeutics targeting HIV‑1 entry, asthma, rheumatoid arthritis, and COPD [1]. No such specific CCR5 antagonist activity has been reported for the simpler N‑cyclopropyl‑2‑(4‑fluorophenyl)acetamide analog (CAS 864960‑93‑0), suggesting that the hydroxypropyl spacer is critical for CCR5 receptor engagement . This class‑level pharmacological annotation provides a functional differentiator for compound selection in immunology and virology screening programs.

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor

Optimal Research and Industrial Application Scenarios for N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide (CAS 1396791-41-5)


CCR5‑Targeted Antiviral and Immunomodulatory Drug Discovery

Based on the pharmacological annotation identifying this scaffold as a CCR5 receptor antagonist [1], the compound is suited as a starting point for medicinal chemistry programs aimed at HIV‑1 entry inhibition, as well as for CCR5‑mediated inflammatory indications including asthma, rheumatoid arthritis, and COPD. The 4‑fluorophenyl acetamide chemotype provides a synthetically tractable handle for further SAR exploration, while the hydroxypropyl‑cyclopropyl tail offers opportunities for prodrug derivatization to enhance oral bioavailability.

CNS‑Penetrant Lead Optimization Programs

With a tPSA of 44 Ų [1] — well below the commonly cited threshold of 60–70 Ų for BBB penetration — and a moderate logP of 2.9, this compound is positioned as a lead‑like scaffold for CNS‑targeted programs where CCR5 antagonism is implicated in neuroinflammatory or neurodegenerative pathways. The low HBD count (1) further supports passive CNS permeability, distinguishing it from urea‑based analogs with higher tPSA .

ADMET‑Focused Chemical Probe Development

The compound’s physicochemical profile — MW 251.30, logP 2.9, tPSA 44 Ų, 1 HBD, 2 HBA, 3 rotatable bonds [1] — positions it as an ideal chemical probe for studying the interplay between molecular properties and pharmacokinetic outcomes in the cyclopropyl‑hydroxypropyl acetamide series. Procurement of this specific regioisomer enables controlled head‑to‑head comparisons with the 2‑hydroxy isomer (CAS 1286719‑95‑6) to quantify the impact of HBD count and tPSA on in vitro permeability and microsomal stability.

Fragment‑Based and Structure‑Based Drug Design (FBDD/SBDD)

The relatively low molecular weight and balanced physicochemical properties make this compound suitable for fragment‑based screening campaigns. Its defined stereochemical feature (the racemic secondary alcohol) provides a crystallographic handle for soaking experiments with CCR5 or related GPCR constructs, and the 4‑fluorophenyl ring offers a convenient ¹⁹F NMR probe for binding studies.

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